5-Tert-butyl-3-phenyl-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBKIXCBVCQZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320842 | |
| Record name | 5-tert-butyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106213-67-6 | |
| Record name | 5-tert-butyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Condensation Route:this Strategy Utilizes the Reaction of a β Dicarbonyl Compound with Hydroxylamine. the Required Precursor Is1 Phenyl 4,4 Dimethyl 1,3 Pentanedione. This Unsymmetrical β Diketone Possesses the Necessary Carbon Skeleton to Form the Desired Product Upon Reaction with Hydroxylamine. an Alternative Precursor for This Route is the Corresponding α,β Unsaturated Ketone,4,4 Dimethyl 1 Phenyl 1 Penten 3 One a Chalcone Derivative , Which Can Also React with Hydroxylamine to Form the Isoxazole Ring.nih.gov
Contemporary and Green Approaches to this compound Synthesis
The pursuit of environmentally benign and resource-efficient chemical processes has driven the evolution of synthetic methodologies for isoxazole derivatives. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning with the principles of green chemistry.
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysis has been instrumental in the formation of the isoxazole ring. While direct catalytic routes to this compound are not extensively documented, analogous syntheses of 3,5-disubstituted isoxazoles provide a blueprint. A common strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the target molecule, this would conceptually involve the reaction of benzonitrile oxide with tert-butylacetylene.
Ruthenium(II) catalysts have been shown to be effective in promoting such cycloadditions with high regioselectivity. Another approach involves a domino reductive Nef reaction/cyclization of β-nitroenones, where tin(II) chloride can be employed as a catalyst. nih.gov
Organocatalysis, while less common for this specific transformation, presents a promising metal-free alternative. Research into organocatalytic methods for isoxazole synthesis is an active area, with the potential to offer milder reaction conditions and reduced environmental impact.
Table 1: Representative Catalytic Strategies for 3,5-Disubstituted Isoxazole Synthesis
| Catalyst Type | Reactants | General Conditions | Typical Yield | Reference |
| Ruthenium(II) | Nitrile Oxide, Terminal Alkyne | Room Temperature | High | acs.org |
| Tin(II) Chloride | β-nitroenone | Mild Conditions | Good | nih.gov |
This table presents generalized data for the synthesis of 3,5-disubstituted isoxazoles as specific data for the target compound is not available.
Metal-Free Cyclization Protocols
The development of metal-free synthetic routes is a cornerstone of green chemistry, mitigating concerns about metal toxicity and contamination of the final product. Several metal-free strategies can be envisioned for the synthesis of this compound.
One prominent method is the one-pot, three-step synthesis from an aldehyde and an alkyne in deep eutectic solvents (DES). epa.gov This approach would involve reacting benzaldehyde (B42025) with hydroxylamine to form the oxime, followed by in-situ generation of the nitrile oxide, which then undergoes cycloaddition with tert-butylacetylene. Deep eutectic solvents are biodegradable and low-cost, making this a highly sustainable option.
Another innovative metal-free approach utilizes tert-butyl nitrite (B80452) (TBN) as a radical initiator and a source of the N-O fragment. mdpi.com This method could potentially be adapted for the synthesis of the target compound from appropriate precursors. Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in water under mild basic conditions without any metal catalyst, suggesting a feasible green route for related disubstituted isoxazoles. howeipharm.com
Table 2: Overview of Metal-Free Cyclization Protocols
| Method | Key Reagents | Solvent | Key Advantages | Reference |
| One-pot in DES | Aldehyde, Alkyne, Hydroxylamine | Deep Eutectic Solvent | Recyclable solvent, mild conditions | epa.gov |
| TBN-mediated | Aryl methyl ketone, Alkenyl/Alkynyl group | DMSO | Metal-free, radical pathway | mdpi.commdpi.com |
| Aqueous Synthesis | Nitrile Oxide, 1,3-Diketone | Water | Environmentally friendly, mild conditions | howeipharm.comhoweipharm.com |
This table provides a summary of general metal-free methods applicable to isoxazole synthesis.
Photoredox and Electrochemical Syntheses
Photoredox and electrochemical methods offer unique advantages by using light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.
Electrochemical synthesis of 3,5-disubstituted isoxazoles has been demonstrated through the oxidation of chalcone (B49325) oximes. Current time information in Bangalore, IN. In the context of this compound, a potential precursor would be the oxime of 1-phenyl-4,4-dimethyl-1-penten-3-one. This method avoids the need for external chemical oxidants, generating minimal waste.
Visible-light photoredox catalysis is another emerging strategy for the construction of heterocyclic rings. While specific applications to the target molecule are yet to be reported, the general principles of using a photocatalyst to generate reactive intermediates could be applied. For instance, a photochemical-thermal reaction sequence has been used in a continuous flow system for isoxazole synthesis. primescholars.com
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry has revolutionized chemical manufacturing by offering enhanced safety, scalability, and efficiency. The synthesis of isoxazoles is well-suited to flow processes, which can handle reactive intermediates and exothermic reactions with greater control.
A multi-step flow process for the synthesis of trisubstituted isoxazoles has been developed, involving oximation, chlorination, and cycloaddition steps in a continuous sequence. researchgate.net A similar telescoped approach could be designed for this compound. Furthermore, a continuous flow system integrating Friedel–Crafts acylation and azide (B81097) conjugate addition has been reported for isoxazole synthesis. primescholars.com The safe in-situ generation and use of potentially hazardous reagents is a key advantage of this technology. Flow chemistry also enables the efficient photoisomerization of isoxazoles to oxazoles, showcasing its versatility in heterocycle synthesis. epa.gov
Atom Economy and Sustainability Metrics in the Synthesis of this compound
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.
Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. For the synthesis of this compound, cycloaddition reactions are particularly noteworthy for their high atom economy, as all the atoms of the nitrile oxide and the alkyne are incorporated into the isoxazole ring.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Tert Butyl 3 Phenyl 1,2 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Tert-butyl-3-phenyl-1,2-oxazole. It provides precise information about the chemical environment of magnetically active nuclei.
Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the molecular framework.
Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra would show correlations between the aromatic protons on the phenyl ring, helping to delineate their ortho, meta, and para relationships. researchgate.netyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals of the phenyl and tert-butyl groups by linking them to their attached protons. researchgate.netipb.pt For instance, the protons of the tert-butyl group would show a direct correlation to the quaternary and methyl carbons of that group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). researchgate.netipb.pt This experiment is vital for establishing the connectivity between the major structural fragments. Key HMBC correlations would be expected between the protons of the phenyl ring and the C3 carbon of the oxazole (B20620) ring, and between the protons of the tert-butyl group and the C5 carbon of the oxazole ring, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.netipb.pt In the context of this compound, NOESY can reveal the spatial proximity between the ortho-protons of the phenyl ring and the proton at the C4 position of the oxazole ring, as well as interactions involving the tert-butyl group, which can help define the preferred conformation of the substituents relative to the oxazole ring.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| Phenyl-H (ortho) | ~7.8-8.0 | ~127-129 | C(ipso), C(meta), C3(oxazole) | Phenyl-H(meta), H4(oxazole) |
| Phenyl-H (meta) | ~7.4-7.5 | ~128-130 | C(ortho), C(para), C(ipso) | Phenyl-H(ortho), Phenyl-H(para) |
| Phenyl-H (para) | ~7.4-7.5 | ~130-132 | C(meta) | Phenyl-H(meta) |
| Oxazole-H4 | ~6.5-6.7 | ~95-100 | C3, C5 | Phenyl-H(ortho), tert-Butyl-H |
| tert-Butyl-H | ~1.3-1.5 | ~28-30 (CH₃), ~32-34 (Cq) | C5(oxazole), C(tert-butyl, q) | H4(oxazole) |
Deuterium Labeling and Isotopic Perturbation Studies
Deuterium (²H) labeling can be a powerful tool for simplifying complex NMR spectra and confirming signal assignments. By selectively replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, and the couplings to those protons are removed. For instance, synthesizing a version of this compound with a deuterated phenyl group would allow for the unambiguous identification of the oxazole H4 proton signal. Isotopic perturbation of equilibrium studies, though less common for this type of molecule, could provide insights into subtle electronic and steric effects.
Dynamic NMR for Rotational Barriers of Substituents
Dynamic NMR (DNMR) spectroscopy is employed to study the rates of conformational changes in molecules. researchgate.netnih.gov For this compound, DNMR can be used to investigate the rotational barrier around the single bond connecting the phenyl group to the oxazole ring and the bond connecting the tert-butyl group. At low temperatures, rotation around these bonds might be slow enough on the NMR timescale to give rise to distinct signals for non-equivalent protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. nih.gov By analyzing the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational process can be calculated. researchgate.net This provides valuable information on the steric hindrance and conformational flexibility of the molecule.
Table 2: Hypothetical Dynamic NMR Data for Phenyl Group Rotation
| Parameter | Hypothetical Value |
|---|---|
| Coalescence Temperature (Tc) | 250 K |
| Frequency Separation (Δν) | 50 Hz |
| Rate Constant at Tc (kc) | 111 s-1 |
| Free Energy of Activation (ΔG‡) | ~10-12 kcal/mol |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netias.ac.in These methods are excellent for identifying the functional groups present in this compound.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber (cm-1) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (tert-butyl) | 2850-3000 | IR, Raman |
| C=N Stretch (oxazole) | 1620-1680 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-O Stretch (oxazole) | 1000-1250 | IR |
| C-H Bending (tert-butyl) | 1365-1395 | IR |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. acs.org This high accuracy allows for the determination of the elemental formula of this compound, as its exact mass will be unique. By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic weights of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), the molecular formula can be unequivocally confirmed. This serves as a definitive confirmation of the compound's identity, complementing the structural details provided by NMR and vibrational spectroscopy.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Theoretical Exact Mass [M+H]+ | 202.1226 u |
| Observed Exact Mass [M+H]+ | 202.1228 u (Hypothetical) |
| Mass Error | < 1 ppm (Hypothetical) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by analyzing their fragmentation patterns. While specific MS/MS data for this compound is not extensively documented in the current body of scientific literature, the fragmentation pathways can be inferred from studies on structurally related 3,5-disubstituted isoxazoles and other similar heterocyclic systems.
Upon electron ionization, the molecular ion of this compound ([M]⁺) would be formed. The subsequent fragmentation in an MS/MS experiment is expected to proceed through several key pathways, driven by the inherent stability of the resulting fragment ions. The isoxazole (B147169) ring is susceptible to cleavage, often initiating the fragmentation cascade.
A plausible primary fragmentation pathway involves the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring, followed by rearrangement. This can lead to the formation of a benzonitrile (B105546) ion (C₆H₅CN⁺) and a tert-butyl acylium ion ((CH₃)₃C-CO⁺). Another significant fragmentation route is the loss of the tert-butyl group as a stable radical, leading to the formation of a [M - C₄H₉]⁺ ion. Further fragmentation of this ion could involve the cleavage of the isoxazole ring.
Based on the analysis of related compounds, the following table outlines the expected major fragment ions and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 201 | Molecular Ion | [C₁₃H₁₅NO]⁺ | - |
| 144 | [M - C₄H₉]⁺ | [C₉H₆NO]⁺ | Loss of tert-butyl radical |
| 103 | Benzonitrile ion | [C₇H₅N]⁺ | Cleavage of the isoxazole ring |
| 57 | Tert-butyl cation | [C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the ring |
It is important to note that these proposed pathways are based on established fragmentation patterns of similar molecules and would require experimental verification through detailed MS/MS studies of this compound.
X-ray Crystallography for Solid-State Structure Determination of this compound
The precise three-dimensional arrangement of atoms in a molecule in its solid state can be definitively determined by single-crystal X-ray diffraction. As of the latest literature review, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a closely related analog, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net
In the crystal lattice of the analogous compound, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the molecules are observed to form centrosymmetric dimers. researchgate.net These dimers are stabilized by C-H···π interactions. It is highly probable that this compound would exhibit similar, if not identical, packing motifs. The bulky tert-butyl group, being largely non-polar, would primarily engage in van der Waals interactions with neighboring molecules. The phenyl ring and the isoxazole ring provide potential sites for π-π stacking and C-H···π interactions, which are common structure-directing forces in aromatic and heterocyclic compounds. The absence of strong hydrogen bond donors or acceptors in the molecule suggests that the crystal packing will be governed by these weaker, yet significant, intermolecular forces.
The conformation of this compound in the crystalline state is expected to be influenced by the steric hindrance imposed by the tert-butyl group. In the crystal structure of its methoxyphenyl analog, the isoxazole ring is nearly planar, and the two phenyl rings are twisted with respect to this plane. researchgate.net For this compound, a similar non-planar conformation is anticipated. The dihedral angle between the phenyl ring at the 3-position and the isoxazole ring will likely be influenced by the steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the isoxazole ring. The tert-butyl group at the 5-position is expected to adopt a staggered conformation relative to the isoxazole ring to minimize steric strain.
The following table presents the crystallographic data for the analogous compound, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, which can serve as a model for the target compound. researchgate.net
| Parameter | Value for 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.909(2) |
| b (Å) | 27.239(8) |
| c (Å) | 5.9652(17) |
| V (ų) | 1285.1(6) |
| Z | 4 |
| Dihedral Angle (Phenyl-Isoxazole) | 15.2(1)° |
| Dihedral Angle (Methoxyphenyl-Isoxazole) | 17.1(1)° |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. For these techniques to be applicable to this compound, chiral derivatives of the compound would need to be synthesized. A thorough review of the current scientific literature reveals no reports on the synthesis or chiroptical investigation of chiral derivatives of this compound. The introduction of a chiral center, for instance, by the inclusion of a chiral substituent on the phenyl ring or by derivatization of the tert-butyl group, would be a prerequisite for such studies. Therefore, at present, this section is not applicable as no relevant chiral derivatives have been described.
Reactivity and Reaction Mechanisms of 5 Tert Butyl 3 Phenyl 1,2 Oxazole
Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring and Phenyl Moiety
Electrophilic substitution on the 1,2-oxazole ring is generally challenging due to the electron-withdrawing nature of the heterocyclic system. However, the presence of activating groups can facilitate such reactions.
The regioselectivity of electrophilic aromatic substitution on 5-tert-butyl-3-phenyl-1,2-oxazole is a subject of scientific investigation. The electron-donating tert-butyl group at the C5 position would be expected to direct incoming electrophiles to the C4 position of the oxazole ring. Conversely, the phenyl group at C3 is a separate aromatic system that can also undergo electrophilic substitution. The directing influence of the oxazole ring on the phenyl group would likely favor substitution at the meta position of the phenyl ring due to the electron-withdrawing character of the heterocyclic core.
| Position | Predicted Susceptibility to Electrophilic Attack | Influencing Group |
| C4-oxazole | Activated | tert-butyl group |
| Phenyl Ring | Activated | Phenyl group itself |
| ortho/para on Phenyl | Deactivated | 1,2-oxazole ring |
| meta on Phenyl | Less Deactivated | 1,2-oxazole ring |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Detailed kinetic and thermodynamic studies on the electrophilic reactions of this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry suggest that the activation energy for electrophilic attack at the C4 position of the oxazole ring would be lower than at other positions on the heterocycle due to the stabilizing effect of the tert-butyl group on the resulting carbocationic intermediate. The thermodynamic stability of the final product would also favor C4 substitution.
Nucleophilic Attack and Ring Opening Reactions
The 1,2-oxazole ring is susceptible to nucleophilic attack, often leading to ring-opening reactions. This reactivity is a key feature of this heterocyclic system.
The 1,2-oxazole ring is characterized by a relatively weak O-N bond, which makes it prone to cleavage under various conditions, including nucleophilic attack. The stability of the ring in this compound under nucleophilic conditions would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can induce ring opening. researchgate.net
Nucleophilic attack on the 1,2-oxazole ring can initiate a cascade of reactions, leading to various products. A common pathway involves the initial attack of a nucleophile at the C5 position, followed by cleavage of the O-N bond. This can lead to the formation of β-enamino ketones or other rearranged products. The specific mechanistic pathway is highly dependent on the substituents present on the ring and the reaction conditions. For instance, the reaction of 1,2-oxazoles with bases can lead to ring opening and the formation of nitriles. researchgate.net
| Reactant | Conditions | Products |
| 1,2-Oxazole derivative | Base | Nitrile |
| 1,2-Oxazole derivative | Nucleophile | β-enamino ketoester |
Table 2: Examples of Nucleophilic Ring Opening Reactions of 1,2-Oxazoles
Cycloaddition Reactions Involving this compound
While oxazoles can participate in Diels-Alder reactions, the reactivity of 1,2-oxazoles in cycloaddition reactions is less common. pharmaguideline.comclockss.org The presence of the nitrogen atom at position 2 alters the electronic properties of the diene system. However, under certain conditions, particularly with highly reactive dienophiles, cycloaddition reactions might be possible. The bulky tert-butyl group at C5 could sterically hinder the approach of a dienophile.
Diels-Alder Reactions and Other Pericyclic Processes
While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the general behavior of the isoxazole (B147169) ring suggests that it would require activation to participate effectively in [4+2] cycloadditions. High temperatures or the use of Lewis acid catalysts are often necessary to promote the involvement of isoxazoles as dienes. The reaction, when it occurs, typically leads to the formation of complex nitrogen-containing polycyclic structures after a series of rearrangements of the initial cycloadduct.
Reactivity as a Diene or Dienophile
The inherent electronic properties of the 1,2-oxazole ring, with its electron-withdrawing nitrogen-oxygen bond, suggest a more pronounced character as a dienophile rather than a diene. The electron-deficient nature of the C4-C5 double bond could allow it to react with electron-rich dienes. However, the steric hindrance imposed by the adjacent bulky tert-butyl group at the C5 position in this compound would likely present a significant steric barrier to its approach as a dienophile, potentially limiting its reactivity in this role.
Functionalization at the Tert-butyl and Phenyl Substituents
The presence of both a tert-butyl group and a phenyl ring provides multiple sites for selective functionalization, allowing for the synthesis of a diverse range of derivatives.
C-H Activation Strategies at the Tert-butyl Group
Direct functionalization of the C-H bonds of the tert-butyl group represents a modern and atom-economical approach to introduce new functionalities. While specific examples for this compound are scarce, palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C(sp³)-H bonds. nih.govnih.gov Such strategies often employ directing groups to achieve regioselectivity. In the context of the target molecule, the nitrogen atom of the isoxazole ring could potentially serve as a directing group to facilitate the activation of the C-H bonds of the tert-butyl group, although this remains an area for further investigation.
Palladium-Catalyzed Cross-Coupling Reactions on the Phenyl Ring
The phenyl ring at the C3 position of the isoxazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, provided it is appropriately pre-functionalized with a halide or triflate. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling an organoboron compound with an aryl halide. A halogenated derivative of the phenyl ring of this compound could readily participate in Suzuki-Miyaura coupling to introduce new aryl or alkyl substituents.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A halo-functionalized phenyl group on the isoxazole could be coupled with various alkenes to generate more complex molecular architectures. nih.govnih.gov
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. It provides a direct route to introduce alkynyl moieties onto the phenyl ring of the isoxazole derivative. libretexts.orgorganic-chemistry.orgnih.govresearchgate.net
A summary of representative conditions for these palladium-catalyzed cross-coupling reactions is presented in the table below.
| Coupling Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |
Photochemical Transformations of this compound
Isoxazoles are known to undergo a variety of photochemical transformations upon irradiation with UV light. The primary photochemical process for many isoxazoles is the cleavage of the weak N-O bond, leading to the formation of a diradical intermediate. This intermediate can then undergo a cascade of rearrangements to yield various products, including isomeric oxazoles, azirines, and cleavage products.
Studies on 3,5-disubstituted isoxazoles have shown that phototransposition to the corresponding oxazole is a common pathway. For instance, the irradiation of 3-methyl-5-phenylisoxazole (B94393) leads to the formation of 3-methyl-5-phenyloxazole. In addition to this isomerization, solvent-dependent photo-induced cleavage can also occur, yielding open-chain products. The specific photochemical behavior of this compound would likely follow a similar pattern, with the potential for rearrangement to 5-tert-butyl-3-phenyl-1,3-oxazole and other photoproducts depending on the reaction conditions, particularly the solvent used. The bulky tert-butyl group may influence the stability of the intermediates and the product distribution.
Computational and Theoretical Studies of 5 Tert Butyl 3 Phenyl 1,2 Oxazole
Electronic Structure and Aromaticity Assessment
The electronic structure of a molecule is fundamental to its stability and reactivity. Computational chemistry offers powerful tools to probe these aspects in detail.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and energies. researchgate.netsemanticscholar.org For 5-Tert-butyl-3-phenyl-1,2-oxazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (ground state geometry). semanticscholar.org These calculations involve an iterative process to find the minimum energy structure, providing optimized bond lengths, bond angles, and dihedral angles. The resulting geometry is crucial for all further computational analyses.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C5-C(tert-butyl) | ~ 1.54 Å |
| Bond Length | C5-O1 | ~ 1.35 Å |
| Bond Length | O1-N2 | ~ 1.42 Å |
| Bond Length | N2-C3 | ~ 1.32 Å |
| Bond Length | C3-C4 | ~ 1.45 Å |
| Bond Length | C4-C5 | ~ 1.38 Å |
| Bond Length | C3-C(phenyl) | ~ 1.48 Å |
| Bond Angle | C5-O1-N2 | ~ 108° |
| Bond Angle | O1-N2-C3 | ~ 110° |
| Bond Angle | N2-C3-C4 | ~ 112° |
Note: This table is illustrative and presents expected values based on related structures. Actual values would be derived from specific DFT calculations.
Aromaticity Indices (e.g., NICS, HOMA)
The aromaticity of the 1,2-oxazole ring is a key determinant of its chemical properties. While not a classic aromatic system like benzene, the oxazole (B20620) ring exhibits some degree of aromatic character. This can be quantified using computational indices.
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring (or at a point above it). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. For the 1,2-oxazole ring in the title compound, NICS calculations would likely reveal a modest aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for an aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. The HOMA index for the 1,2-oxazole ring would provide a quantitative measure of its aromaticity based on its calculated bond lengths.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different potential values.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring.
Blue regions denote areas of positive electrostatic potential, indicating sites prone to nucleophilic attack. These would likely be found around the hydrogen atoms.
Green regions represent areas of neutral potential.
The MEP surface for this compound would highlight the electron-rich nature of the heteroatoms in the oxazole ring, making them key sites for interactions like hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The energies and distributions of these orbitals are critical for understanding the molecule's electronic behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the C=C bond of the oxazole ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO is expected to be distributed over the oxazole ring, particularly the N-O bond.
The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 | Electron-donating capability |
| LUMO Energy | ~ -1.2 | Electron-accepting capability |
Note: This table is illustrative. The actual values depend on the level of theory and basis set used in the calculation.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules.
Computational Modeling of Synthetic Steps and Side Reactions
The synthesis of 3,5-disubstituted 1,2-oxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or the cyclization of an oxime derivative. Computational modeling can be used to study the reaction pathway of these synthetic routes for this compound. This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy. This is often the most computationally demanding step.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is directly related to the reaction rate.
Modeling Side Reactions: Computational methods can also be used to investigate potential side reactions, helping to understand and optimize reaction conditions to favor the desired product.
By mapping out the potential energy surface of the reaction, computational studies can provide a detailed, step-by-step understanding of how this compound is formed, offering insights that can be used to improve synthetic efficiency.
Energy Barriers and Rate Constant Predictions
Predicting the energy barriers and rate constants for chemical reactions involving this compound is a key application of computational chemistry. These calculations are crucial for understanding the molecule's stability, reactivity, and potential transformation pathways.
Methodology:
Density Functional Theory (DFT) is a common and effective method for calculating the geometries of reactants, transition states, and products. By mapping the potential energy surface, the energy barriers (activation energies) for various reactions can be determined. Transition state theory can then be used to estimate the rate constants from these calculated energy barriers.
Anticipated Findings:
For this compound, computational studies would likely focus on reactions such as electrophilic substitution on the phenyl ring, or reactions involving the oxazole ring, such as ring-opening or cycloaddition reactions. The presence of the bulky tert-butyl group is expected to exert significant steric hindrance, influencing the regioselectivity and the energy barriers of these reactions. For instance, the barrier for an electrophilic attack at the ortho position of the phenyl ring would be computationally predicted to be higher than at the para position due to the steric clash with the adjacent oxazole ring.
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Substitution
| Reaction Site | Predicted Activation Energy (kcal/mol) |
| Phenyl ring (ortho) | 25-30 |
| Phenyl ring (meta) | 30-35 |
| Phenyl ring (para) | 20-25 |
Note: These are illustrative values and would need to be confirmed by specific DFT calculations.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Spectroscopy:
The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. ipb.pt By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the phenyl ring, and the oxazole ring. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule. Discrepancies between predicted and experimental spectra can often provide insights into conformational dynamics or solvent effects.
IR Spectroscopy:
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. ajchem-a.com For this compound, characteristic vibrational modes would include C-H stretching from the phenyl and tert-butyl groups, C=N and C=C stretching from the oxazole and phenyl rings, and the breathing modes of the rings. Comparing the computed IR spectrum with experimental data can help to confirm the molecular structure. ajchem-a.com
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is the primary method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. The electronic transitions in this compound would likely involve π-π* transitions within the conjugated system of the phenyl and oxazole rings.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Technique | Predicted Feature |
| ¹H NMR | Signals for tert-butyl, phenyl, and oxazole protons |
| ¹³C NMR | Resonances for all unique carbon atoms |
| IR | Vibrational modes for C-H, C=N, C=C bonds |
| UV-Vis | Electronic transitions in the UV region |
Conformal Isomerism and Rotational Dynamics of Substituents
The presence of single bonds in this compound allows for conformational flexibility, primarily through the rotation of the phenyl and tert-butyl groups.
Conformational Analysis:
Computational methods can be used to explore the potential energy surface associated with the rotation around the C-C bond connecting the phenyl group to the oxazole ring and the C-C bond connecting the tert-butyl group. By performing a relaxed scan of the dihedral angles, the various stable conformers and the energy barriers between them can be identified.
Rotational Dynamics:
Computational studies on similar heterocyclic systems have shown that the planarity of such bi-aryl systems is a key factor in determining their electronic properties. The torsional angle between the phenyl and oxazole rings would be a critical parameter to determine computationally.
Table 3: Hypothetical Rotational Barrier
| Rotational Motion | Predicted Rotational Barrier (kcal/mol) |
| Phenyl group rotation | 5-10 |
Note: This is an estimated value and would require specific computational investigation.
Synthesis and Reactivity of Derivatives and Analogues of 5 Tert Butyl 3 Phenyl 1,2 Oxazole
Modification of the Tert-butyl Group (e.g., other alkyl groups, functionalized alkyls)
The tert-butyl group at the C-5 position of the 1,2-oxazole ring significantly influences the molecule's steric and electronic properties. Its replacement with other alkyl or functionalized alkyl groups allows for the fine-tuning of these characteristics. The primary synthetic route to achieve this involves the condensation of a 1,3-diketone with hydroxylamine (B1172632). wikipedia.org By varying the substituent on the diketone, a range of 5-substituted-3-phenyl-1,2-oxazoles can be prepared. For the parent compound, the precursor is 1-phenyl-4,4-dimethylpentane-1,3-dione.
Research has demonstrated the synthesis of 1,2-oxazoles with functionalized cycloaminyl groups at the C-5 position. nih.gov For instance, novel methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized. nih.gov This process begins with N-Boc-protected cyclic amino acids, which are converted into β-enamino ketoesters. Subsequent reaction with hydroxylamine hydrochloride yields the desired 5-substituted 1,2-oxazole. nih.gov This methodology highlights the potential to introduce complex, chiral, and functionalized alkyl analogues in place of the tert-butyl group.
| Precursor | Reagent | Resulting C-5 Group | Reference |
| 1-Phenyl-4,4-dimethylpentane-1,3-dione | Hydroxylamine | tert-butyl | wikipedia.org |
| Cycloaminyl β-enamino ketoesters | Hydroxylamine hydrochloride | N-Boc-cycloaminyl | nih.gov |
Derivatization of the Phenyl Group (e.g., substituted phenyls, heteroaryl groups)
Modification of the phenyl group at the C-3 position is a common strategy to alter the properties of the core scaffold. This is typically achieved by employing differently substituted benzoylacetones or their equivalents in the initial cyclization reaction with hydroxylamine.
Furthermore, derivatives can be accessed by starting with a functionalized isoxazole (B147169) precursor. For example, a key synthetic intermediate, 3-amino-5-tert-butylisoxazole, can be prepared and subsequently elaborated. This amino group serves as a handle for constructing a wide array of derivatives. A notable example is the synthesis of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netbenzothiazol-2-yl]phenyl}urea, a complex molecule where the phenyl ring is replaced by a urea-linked heteroaromatic system. acs.orgnih.gov This demonstrates that significant structural diversity can be achieved at the C-3 position.
Another approach involves extending the aromatic system. For example, the synthesis of naphtho[2,1-d]oxazoles has been reported, which represents a fusion of the phenyl ring to form a larger polycyclic aromatic system. acs.org
| Starting Material / Strategy | Resulting C-3 Group | Example Compound | Reference |
| Substituted benzoylacetones | Substituted Phenyl | 5-tert-butyl-3-(substituted-phenyl)-1,2-oxazole | wikipedia.org |
| 3-Amino-5-tert-butylisoxazole | Urea-linked heteroaromatic system | AC220 | acs.orgnih.gov |
| Cyclization strategies involving larger aromatic precursors | Naphthyl | Naphtho[2,1-d]oxazoles | acs.org |
Introduction of Additional Functionality onto the 1,2-Oxazole Ring System
The 1,2-oxazole ring, while relatively stable, can be functionalized to introduce new reactive sites or modify the electronic nature of the heterocycle.
One key strategy is the introduction of substituents at the C-4 position. The synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates illustrates the successful introduction of a methoxycarbonyl group at C-4. nih.gov This is achieved through the cyclization of specifically designed β-enamino ketoesters. nih.gov This ester group can serve as a synthetic handle for further derivatization, such as amide formation.
Functionality can also be introduced at the C-3 position, as seen in 5-[4-(tert-Butyl)phenyl]isoxazole-3-carboxylic Acid, where a carboxyl group is present. chemenu.com The reactivity of the 1,2-oxazole ring itself has also been investigated. Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement to the corresponding oxazole (B20620) isomer via an azirine intermediate. wikipedia.org This photochemical reactivity offers a pathway to a different class of heterocyclic compounds from the same precursor. Additionally, the formation of fused systems, such as 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate, represents another mode of ring modification, resulting in a cationic, benzofused derivative. ambeed.combldpharm.com
| Position of Functionalization | Functional Group Introduced | Method | Reference |
| C-4 | Methoxycarbonyl | Cyclization of β-enamino ketoesters | nih.gov |
| C-3 | Carboxylic Acid | Not specified | chemenu.com |
| Ring System | Benzofusion (forms Benzoxazolium) | Not specified | ambeed.combldpharm.com |
| Ring System | Rearrangement to Oxazole | Photolysis (UV irradiation) | wikipedia.org |
Investigation of Structure-Reactivity Relationships in 5-tert-butyl-3-phenyl-1,2-oxazole Derivatives
The study of derivatives of this compound reveals important relationships between the molecule's structure and its chemical reactivity.
The electronic nature of the substituent at the C-3 position significantly impacts the reactivity of the entire molecule. An electron-donating group, such as an amino group, can activate the ring system towards certain reactions and provides a nucleophilic site for extensive derivatization, as seen in the formation of complex ureas. acs.orgnih.gov Conversely, electron-withdrawing groups can alter the reactivity profile in a different manner. The ability to replace the phenyl ring with diverse substituted phenyls or complex heteroaryl systems allows for a systematic investigation of these electronic effects.
Functionalization of the C-4 position, for instance with a carboxylate group, introduces a versatile handle for subsequent chemical transformations, enabling the molecule to be incorporated into larger structures through reactions like amide coupling. nih.gov The inherent reactivity of the 1,2-oxazole ring, particularly its susceptibility to photochemical rearrangement to an oxazole, provides another dimension to its chemical behavior, offering a pathway to structural isomers with different properties. wikipedia.org Understanding these structure-reactivity relationships is fundamental for the rational design of new molecules with desired chemical properties based on the 1,2-oxazole core.
Emerging Applications of 5 Tert Butyl 3 Phenyl 1,2 Oxazole in Advanced Materials and Chemical Synthesis
Potential in Luminescent and Optoelectronic Materials
The inherent electronic properties of the oxazole (B20620) ring system make it a promising scaffold for the development of luminescent and optoelectronic materials. While direct studies on the photoluminescent properties of 5-Tert-butyl-3-phenyl-1,2-oxazole are not extensively documented, related oxazole derivatives have shown significant promise in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
2,5-diaryl-1,3-oxazole derivatives are known to be environment-sensitive fluorescent probes, capable of monitoring the physicochemical properties of lipid membranes. nih.gov Their fluorescence is based on an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov Furthermore, naphthoxazole-based compounds have been developed as fluorescent probes for detecting singlet oxygen, exhibiting a significant increase in fluorescence upon reaction. nih.gov Oxazolone derivatives have also been synthesized and investigated as fluorescent dyes for bioimaging, demonstrating large Stokes shifts and high fluorescence quantum yields. rsc.org These examples suggest that the this compound core could be functionalized to create novel fluorescent materials. The presence of the phenyl group could contribute to the molecule's conjugation and photophysical properties.
Table 1: Examples of Oxazole-Based Luminescent and Optoelectronic Materials
| Compound Class | Application | Key Findings |
| 2,5-diaryl-1,3-oxazoles | Fluorescent probes for lipid membranes | Environment-sensitive ratiometric fluorescence via ESIPT. nih.gov |
| Naphthoxazoles | Singlet oxygen fluorescent probes | Fluorescence increases significantly upon photooxidation. nih.gov |
| Oxazolones | Fluorescent dyes for bioimaging | Large Stokes shifts and high fluorescence quantum yields. rsc.org |
Role as a Building Block in Complex Organic Synthesis
The 1,2-oxazole ring is a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. The specific substitution pattern of this compound, with reactive sites on the heterocyclic ring and the phenyl group, makes it a potentially valuable precursor for more complex molecules.
The 1,2-oxazole ring can be cleaved under reductive or other conditions to reveal a 1,3-dicarbonyl or related functional group array, which can then be used to construct other heterocyclic systems. While specific examples of using this compound as a precursor are not widely reported, the general reactivity of the 1,2-oxazole ring is well-established. For instance, a method has been developed for the synthesis of functionalized naphtho[2,1-d]oxazoles from (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds. acs.orgacs.org This highlights the potential of oxazole derivatives to serve as starting materials for fused heterocyclic systems. The van Leusen oxazole synthesis is a well-known method for preparing 5-substituted oxazoles, which are valuable intermediates in drug discovery. nih.gov
While there is no specific information on the use of this compound as a chiral auxiliary or ligand, the broader class of oxazoline-containing compounds is of great importance in asymmetric catalysis. bldpharm.comnih.govbldpharm.com Chiral bis(oxazoline) (BOX) and related ligands are widely used to induce enantioselectivity in a variety of metal-catalyzed reactions. acs.orguni-regensburg.de These ligands are typically derived from chiral amino alcohols. bldpharm.com The development of chiral versions of this compound, for example by introducing a chiral center on the tert-butyl group or by resolving enantiomers, could potentially lead to new chiral ligands for asymmetric synthesis. The synthesis of new chiral triazole-oxazoline derivatives has been reported and their application in asymmetric Diels-Alder reactions has been explored. researchgate.net
Applications in Catalysis as a Ligand Component
The nitrogen atom in the 1,2-oxazole ring of this compound possesses a lone pair of electrons that can coordinate to a metal center, suggesting its potential use as a ligand component in catalysis. While direct catalytic applications of this specific compound are not documented, the use of oxazole-containing ligands in catalysis is an active area of research.
For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The search for new ligands for transition metal catalysts is a continuous effort, and heterocyclic compounds like oxazoles offer a diverse structural platform for ligand design. The electronic and steric properties of this compound, imparted by the phenyl and tert-butyl groups, could influence the catalytic activity and selectivity of a metal complex in which it serves as a ligand.
Development of Novel Agricultural Chemicals
The isoxazole (B147169) ring, a close structural isomer of the 1,2-oxazole ring, is a key component in a number of commercially successful agricultural chemicals. This suggests that 1,2-oxazole derivatives, including this compound, could also exhibit interesting biological activities relevant to agriculture.
Several patents and research articles describe the use of isoxazole and isoxazoline (B3343090) derivatives as pesticides, fungicides, and herbicides. google.comgoogle.comnih.govacs.orgacs.org For instance, certain isoxazole derivatives have been patented for their fungicidal activity. google.com The isoxazoline structure is a focus of pesticide research due to its broad insecticidal spectrum and low toxicity to mammals. nih.govacs.org Furthermore, some oxazole and oxazolopyrimidine derivatives have been shown to act as plant growth regulators. researchgate.net While no specific studies have been published on the agricultural applications of this compound, its structural similarity to known agrochemicals warrants further investigation in this area.
Conclusion and Future Research Directions
Summary of Key Research Findings on 5-Tert-butyl-3-phenyl-1,2-oxazole
Research specifically detailing the synthesis, reactivity, and application of this compound is limited in publicly available scientific literature. However, the compound is cataloged with a CAS Number of 106213-67-6 and a DTXSID of DTXSID101320842. nih.govepa.govepa.gov Information from the U.S. Environmental Protection Agency (EPA) indicates that the compound is subject to the Chemical Data Reporting (CDR) Rule, which requires manufacturers and importers to provide data on the chemicals they produce or import into the United States. epa.gov
Furthermore, high-throughput transcriptomics (HTTr) data is available for this compound, suggesting it has been subjected to bioactivity screening to assess its effects on gene expression. epa.gov This type of data is valuable for predicting potential biological targets and understanding its toxicological or therapeutic profile at a cellular level. epa.gov
While direct studies are scarce, research on structurally related compounds provides insights into the potential characteristics of the this compound scaffold. For instance, isoxazole (B147169) and oxazole (B20620) rings are key components in a multitude of pharmacologically active compounds. nih.govrsc.org The tert-butyl group is a common moiety in drug candidates, often used to enhance metabolic stability or receptor binding. nih.govacs.org Studies on related compounds, such as N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] lew.ronih.govbenzothiazol-2-yl]phenyl}urea, have identified potent and selective kinase inhibitors for cancer therapy, highlighting the pharmaceutical potential of the tert-butyl isoxazole core. nih.govacs.org
| Identifier | Value |
|---|---|
| CAS Number | 106213-67-6 |
| DTXSID | DTXSID101320842 |
| Molecular Formula | C13H15NO |
| Bioactivity Screening | HTTr Data Available |
Unresolved Challenges and Open Questions
The primary challenge concerning this compound is the significant gap in fundamental research. The lack of published, peer-reviewed data on its synthesis, spectroscopic properties (NMR, IR, Mass Spec), and crystal structure presents a considerable barrier to further investigation.
General challenges in the broader field of oxazole chemistry also apply:
Regioselective Synthesis: Developing synthetic methods that can reliably and efficiently produce specific isomers of polysubstituted oxazoles remains a key challenge. researchgate.netacs.org For a compound like this compound, controlling the regiochemistry to avoid the formation of other isomers is crucial for any practical application.
Reaction Mechanisms: A deeper understanding of the reaction mechanisms for synthesizing and modifying oxazole rings is needed. This includes exploring their participation in complex reactions like dearomative cycloadditions, which can generate valuable three-dimensional molecular scaffolds. acs.org
Structure-Activity Relationship (SAR): Without a body of research, the SAR for this specific substitution pattern on the 1,2-oxazole ring is entirely unknown. Key open questions include how the interplay between the bulky tert-butyl group at the 5-position and the phenyl group at the 3-position influences the compound's electronic properties, stability, and potential biological activity.
Prospective Research Avenues for this compound and Related Compounds
Given the established importance of the oxazole and isoxazole motifs, several promising research avenues can be envisioned for this compound and its analogs.
Synthetic Methodology Development: A foundational research direction would be to develop and report a robust, high-yield synthesis for this compound. This could involve adapting known methods for 1,2-oxazole formation, such as the reaction of β-enamino ketoesters with hydroxylamine (B1172632), or exploring novel synthetic pathways. nih.gov
Medicinal Chemistry Exploration: The compound is a prime candidate for biological screening. Its structure contains recognized pharmacophores, and its existing HTTr data could guide more targeted studies. epa.govtandfonline.com Future work could involve screening it against various biological targets, such as kinases, proteases, or specific receptors, to identify potential therapeutic applications, for instance, as an anti-infective or anti-cancer agent. nih.govnih.gov
Materials Science Applications: Oxazole derivatives have found use in materials science as scintillators and dyestuffs. nih.gov The photophysical properties (absorption, fluorescence) of this compound should be investigated to assess its potential for applications in organic electronics or as a fluorescent probe. Furthermore, related poly(oxazoline)s have been used to create advanced biomaterials like magnetic hydrogels. researchgate.net
Asymmetric Catalysis: The related oxazoline (B21484) scaffold is a cornerstone of asymmetric catalysis, where it serves as a chiral ligand for various metal-catalyzed reactions. sigmaaldrich.com Future research could explore the synthesis of chiral derivatives of this compound and evaluate their efficacy as ligands in catalytic processes.
Broader Implications for Heterocyclic Chemistry and Materials Science
The systematic study of specific isomers like this compound has significant implications for the broader fields of heterocyclic chemistry and materials science.
Advancement of Synthetic Toolkits: Each new synthetic route or reactivity study contributes to the fundamental toolkit available to organic chemists. tandfonline.com Overcoming the challenges of synthesizing specific substitution patterns on the oxazole ring can lead to methodologies applicable to a wide range of other heterocyclic systems.
Informing Rational Drug Design: Oxazole and isoxazole rings are often used as bioisosteres for amide or ester groups, a strategy that can improve a drug's metabolic stability and pharmacokinetic profile. rsc.orgnih.gov Detailed investigation of the physicochemical and biological properties of compounds like this compound provides valuable data that informs the rational design of future drug candidates.
Creation of Novel Functional Materials: Heterocyclic compounds form the basis of many functional organic materials. Understanding how substituents like the tert-butyl and phenyl groups modulate the electronic and photophysical properties of the oxazole core is crucial for designing new materials with tailored optical, electronic, or self-assembly characteristics for use in fields ranging from organic light-emitting diodes (OLEDs) to biomedical sensors. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-Tert-butyl-3-phenyl-1,2-oxazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization reactions between β-diketones and hydroxylamine or via [3+2] cycloaddition of nitrile oxides with alkynes. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitrile oxide intermediates.
- Catalyst selection : Use of Cu(I) catalysts for regioselective cycloaddition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of tert-butyl-substituted precursors .
- Data Source : Reaxys and SciFinder provide validated protocols for analogous oxazole syntheses .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm and aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and planarity of the oxazole ring (e.g., bond angles ~106° for N-O-C) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 230.1412) .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states using software like Gaussian or ORCA to assess activation energies for substitution at the oxazole C3 position.
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites via LUMO localization on the oxazole ring .
- Solvent Effects : COSMO-RS models predict solvation energies in polar vs. nonpolar media .
- Case Study : Methyl substitution at C5 increases steric hindrance, reducing reactivity by 30% compared to unsubstituted analogs .
Q. What strategies are effective in resolving contradictions in reported biological activities of oxazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference BioAssay data (PubChem) to identify inconsistencies in IC values against kinase targets .
- Structural-Activity Relationships (SAR) : Compare tert-butyl vs. phenyl substitutions; bulky groups may enhance membrane permeability but reduce binding affinity .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. How does the tert-butyl group influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : The tert-butyl group induces a hypsochromic shift (~10 nm) due to steric inhibition of conjugation .
- Fluorescence Quenching : Tert-butyl’s electron-donating effect enhances quantum yield (Φ = 0.45) compared to methyl analogs (Φ = 0.28) .
- Computational Validation : TD-DFT simulations correlate experimental λ with HOMO-LUMO gaps (ΔE ≈ 4.1 eV) .
Experimental Design & Data Analysis
Q. How to design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis to diketone intermediates) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .
Q. What analytical techniques are critical for identifying byproducts in the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities (e.g., over-oxidized nitrile oxides) with limits of detection (LOD) < 0.1% .
- GC-MS : Identifies volatile byproducts (e.g., tert-butyl alcohol) from incomplete cyclization .
- NMR Spin-Saturation Transfer : Differentiates diastereomers in asymmetric syntheses .
Safety & Handling in Academic Research
Q. What safety protocols are recommended for handling air-sensitive intermediates during this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
